molecular formula C16H15NOS B14585417 S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate CAS No. 61517-15-5

S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate

Katalognummer: B14585417
CAS-Nummer: 61517-15-5
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: MWKNLLMXEGPVES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate is a compound that belongs to the isoindole family. Isoindoles are heterocyclic compounds that have a fused benzopyrrole ring system. These compounds are known for their diverse biological activities and are found in various natural products and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate typically involves the reaction of isoindoline derivatives with benzyl halides in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

61517-15-5

Molekularformel

C16H15NOS

Molekulargewicht

269.4 g/mol

IUPAC-Name

S-benzyl 1,3-dihydroisoindole-2-carbothioate

InChI

InChI=1S/C16H15NOS/c18-16(19-12-13-6-2-1-3-7-13)17-10-14-8-4-5-9-15(14)11-17/h1-9H,10-12H2

InChI-Schlüssel

MWKNLLMXEGPVES-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2CN1C(=O)SCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.